Magl-IN-9 is classified under the category of monoacylglycerol lipase inhibitors. It is derived from a series of chemical modifications aimed at enhancing potency and selectivity against the target enzyme. The compound's structure and activity have been explored in various studies, revealing its potential as a pharmacological agent.
The synthesis of Magl-IN-9 typically involves several steps, including:
These methods have been optimized to enhance yield and purity, making the synthesis of Magl-IN-9 efficient for research purposes .
The molecular structure of Magl-IN-9 can be characterized by its unique functional groups that confer its inhibitory properties. The compound typically features:
The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling, revealing interactions within the enzyme's active site that are crucial for its inhibitory action .
Magl-IN-9 undergoes specific chemical reactions that facilitate its interaction with monoacylglycerol lipase:
These reactions highlight the importance of chemical stability and reactivity in designing effective inhibitors.
The mechanism of action for Magl-IN-9 primarily involves:
Data from pharmacological studies indicate that Magl-IN-9 exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range, demonstrating its potency as an inhibitor .
Magl-IN-9 possesses several notable physical and chemical properties:
These properties are essential for ensuring that the compound can effectively interact with biological systems while maintaining efficacy .
Magl-IN-9 has several promising applications in scientific research:
Monoacylglycerol lipase (MAGL) is a serine hydrolase enzyme encoded by the MGLL gene, predominantly localized to cellular membranes. It serves as the primary catabolic regulator of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system (CNS) and peripheral tissues [1] [4]. MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol, thereby functioning as a critical metabolic switch between two pivotal lipid signaling pathways [7] [8]:
This dual role positions MAGL as an integrative hub in lipid metabolism. In hepatocytes, for example, MAGL-derived AA contributes to ≈50% of the substrate pool for pro-inflammatory eicosanoids during hepatic ischemia-reperfusion injury [7]. Similarly, in Alzheimer’s disease models, MAGL-mediated eicosanoid production exacerbates neuroinflammation and β-amyloid accumulation [9].
Table 1: MAGL’s Role in Metabolic Cross-Talk Between Signaling Pathways
Pathway | Substrate/Product | Biological Consequence |
---|---|---|
Endocannabinoid | 2-AG hydrolysis | Termination of CB1/CB2 activation |
Eicosanoid | Arachidonic acid release | Prostaglandin/thromboxane synthesis |
Inflammatory | TNF-α, IL-1β elevation | Neutrophil infiltration, oxidative stress |
Metabolic | Free fatty acid release | Lipid storage, cancer cell migration |
MAGL inhibition demonstrates therapeutic potential across diverse pathologies through distinct mechanisms:
First-generation MAGL inhibitors (e.g., JZL184, ABX-1431) are irreversible carbamate-based agents that carbamoylate MAGL’s catalytic serine nucleophile (Ser122) [8]. While efficacious in preclinical models, they face translational limitations:
Table 2: Comparison of MAGL Inhibitor Chemotypes
Inhibitor Type | Example Compounds | Mechanism | Key Limitations |
---|---|---|---|
Irreversible | JZL184, ABX-1431 | Ser122 carbamoylation | CNS side effects, receptor desensitization |
Reversible, CNS-penetrant | KML29, LEI-515* | Competitive inhibition | Limited peripheral selectivity |
Reversible, peripherally restricted | LEI-515* | Competitive inhibition | Reduced brain 2-AG elevation |
*LEI-515 is a structurally distinct reversible inhibitor cited for comparison [5].
Magl-IN-9 represents a newer chemotype of reversible MAGL inhibitors designed to overcome these drawbacks. Its benzotriazol-1-yl carboxamide scaffold enables non-covalent, competitive inhibition with high selectivity [4] [6]. Key advantages include:
Magl-IN-9 exemplifies the shift toward rationally designed, reversible MAGL modulators. Its development leverages structural biology (e.g., MAGL’s α/β-hydrolase fold) and virtual screening to optimize target engagement and tissue-specific effects [2] [6]. Ongoing studies focus on validating its efficacy in neuropathic pain and cancer models without inducing cannabinoid dependence [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: